Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate
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Overview
Description
Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 6th position and a benzyl ester group at the 3rd position, making it a unique structure within the indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The bromination at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves esterification with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups
Reduction: Removal of the bromine atom, resulting in a hydrogen-substituted product
Substitution: Formation of new compounds with different functional groups replacing the bromine atom
Scientific Research Applications
Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The bromine atom and benzyl ester group further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate: Similar structure but with a methyl ester group instead of a benzyl ester group.
6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
Uniqueness
Benzyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate is unique due to its combination of a bromine atom and a benzyl ester group. This combination enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16BrNO2 |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
benzyl 6-bromo-1,2,2a,7b-tetrahydrocyclobuta[b]indole-3-carboxylate |
InChI |
InChI=1S/C18H16BrNO2/c19-13-6-8-17-15(10-13)14-7-9-16(14)20(17)18(21)22-11-12-4-2-1-3-5-12/h1-6,8,10,14,16H,7,9,11H2 |
InChI Key |
JCVOQYNSQHBHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3=C(N2C(=O)OCC4=CC=CC=C4)C=CC(=C3)Br |
Origin of Product |
United States |
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